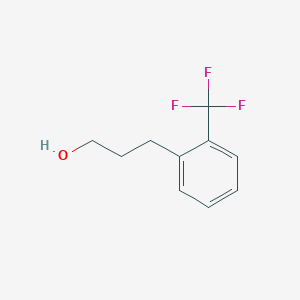
3-(2-(トリフルオロメチル)フェニル)プロパン-1-オール
説明
3-(2-(Trifluoromethyl)phenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H11F3O and its molecular weight is 204.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(Trifluoromethyl)phenyl)propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(Trifluoromethyl)phenyl)propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究
この化合物は、革新的な医薬品化合物の合成における重要な構成要素として役立ちます。 そのユニークな化学構造により、研究者は創薬における新たな道を模索し、幅広い健康状態に対処し、患者の転帰を改善する可能性があります .
分光電気化学合成
この化合物は、分光電気化学的性質を持つ化合物の合成に関する研究で言及されています。 これらの性質は、センサー、エネルギー貯蔵、変換技術など、さまざまな用途で使用できる材料を開発するために重要です .
生物活性
3-(2-(Trifluoromethyl)phenyl)propan-1-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group, which significantly alters its biological properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development due to its unique structural features and biological activities.
Chemical Structure and Properties
The molecular formula of 3-(2-(trifluoromethyl)phenyl)propan-1-ol is , with a molecular weight of approximately 224.20 g/mol. The trifluoromethyl group enhances the compound's lipophilicity, which can influence its interaction with biological targets and improve its pharmacokinetic properties .
The biological activity of 3-(2-(trifluoromethyl)phenyl)propan-1-ol is attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group can enhance binding affinity, potentially modulating enzyme activity and influencing cellular signaling pathways. This compound may also engage in redox reactions, further contributing to its biological effects .
Biological Activities
Research indicates that 3-(2-(trifluoromethyl)phenyl)propan-1-ol exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting through mechanisms such as apoptosis induction and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, which may be relevant in treating conditions characterized by chronic inflammation .
- Antimicrobial Properties : There are indications that this compound could exhibit antimicrobial activity against certain pathogens, making it a candidate for further investigation in the field of infectious diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds containing trifluoromethyl groups. For instance:
- In Vitro Studies : A study demonstrated that compounds with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines when compared to their non-fluorinated analogs. The IC50 values indicated that the presence of the trifluoromethyl group significantly improved potency.
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the structure of phenolic compounds, including the addition of trifluoromethyl groups, can lead to increased efficacy in inhibiting specific biological targets such as enzymes involved in cancer progression .
Data Tables
The following table summarizes key findings related to the biological activity of 3-(2-(trifluoromethyl)phenyl)propan-1-ol and related compounds:
特性
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6,14H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJCAHDWFQQMFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625348 | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191155-81-4 | |
| Record name | 2-(Trifluoromethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191155-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[2-(Trifluoromethyl)phenyl]propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















